1-Bromo-2-chloropentane
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H10BrCl |
|---|---|
Molecular Weight |
185.49 g/mol |
IUPAC Name |
1-bromo-2-chloropentane |
InChI |
InChI=1S/C5H10BrCl/c1-2-3-5(7)4-6/h5H,2-4H2,1H3 |
InChI Key |
XMBHHHIZJLPPFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CBr)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 2 Chloropentane
Direct Halogenation Approaches to Vicinal Dihalides
Direct halogenation of an alkane substrate like pentane (B18724) to produce a specific vicinal dihalide is a significant challenge due to the inherent lack of selectivity in many halogenation reactions. byjus.com However, understanding the principles of these pathways is essential for controlling such transformations.
Free-radical halogenation is a classic method for functionalizing unreactive alkanes. byjus.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, typically initiated by heat or UV light. wikipedia.orgmasterorganicchemistry.com While effective for introducing halogens, controlling the position and number of halogen atoms added is difficult. byjus.com
The synthesis of a mixed dihalide such as 1-bromo-2-chloropentane via a radical pathway necessitates a source for both bromine and chlorine radicals. A combination of specific reagents is required to generate the necessary reactive species.
N-Bromosuccinimide (NBS): NBS is a common reagent used to provide a low, constant concentration of bromine (Br₂) or bromine radicals, which is particularly useful for selective bromination. libretexts.org In the context of radical alkane halogenation, it can serve as the bromine source, often in conjunction with a radical initiator. thecarbondr.com
Sulfuryl Chloride (SO₂Cl₂): This compound can serve as a source of chlorine radicals, especially in the presence of a radical initiator. It is sometimes used as an alternative to chlorine gas for chlorination reactions.
Initiators: To begin the radical chain reaction, an initiator is required to generate the initial halogen radicals. This can be achieved through:
Photochemical Initiation: UV light provides the energy for the homolytic cleavage of a halogen-halogen bond (e.g., in Br₂), creating two halogen radicals. wikipedia.orgmasterorganicchemistry.com
Thermal Initiation: High temperatures can also initiate the reaction.
Chemical Initiators: Compounds like Azobisisobutyronitrile (AIBN) decompose upon heating to produce radicals, which can then initiate the halogenation chain reaction. thecarbondr.com
A potential, though challenging, one-pot approach would involve the simultaneous use of a brominating agent like NBS and a chlorinating agent like sulfuryl chloride with an initiator to functionalize a pentane substrate.
The primary obstacle in synthesizing this compound from pentane via a radical pathway is the lack of selectivity.
Regioselectivity: Free-radical halogenation of alkanes is often unselective, leading to a mixture of constitutional isomers. masterorganicchemistry.com The regiochemical outcome is determined by the stability of the alkyl radical intermediate formed during the hydrogen abstraction step. youtube.com The order of radical stability is tertiary > secondary > primary. thecarbondr.comchemistrysteps.com In pentane, there are primary hydrogens at the C1 and C5 positions and secondary hydrogens at the C2 and C3 positions. Hydrogen abstraction will preferentially occur at the secondary carbons (C2 and C3) because it leads to a more stable secondary radical intermediate. wou.edu This makes the formation of a 1-halo product statistically and energetically less favorable than the formation of 2- or 3-halo isomers. chemistrysteps.compearson.com
Chemoselectivity: When both brominating and chlorinating agents are present, chemoselectivity becomes a factor. Chlorine radicals are generally more reactive and less selective than bromine radicals. thecarbondr.com Bromine, being more selective, will preferentially abstract the hydrogen that leads to the most stable radical. chemistrysteps.com However, the high reactivity of chlorine means it will react less discriminately, leading to a product distribution that is more statistical in nature. thecarbondr.com Achieving the specific 1-bromo-2-chloro arrangement is exceptionally difficult because it would require sequential, controlled radical reactions at adjacent, and electronically different, carbon atoms.
| Type of C-H Bond | Relative Reactivity (Chlorination at 25°C) | Relative Reactivity (Bromination at 125°C) |
| Primary (1°) | 1 | 1 |
| Secondary (2°) | 3 - 5 | 80 - 100 |
| Tertiary (3°) | 5 - 7 | > 1600 |
This interactive table illustrates the significant difference in selectivity between radical chlorination and bromination, highlighting bromine's strong preference for abstracting hydrogens from more substituted carbons.
The yield of any specific product in free-radical halogenation is highly dependent on the reaction conditions.
Reactant Concentration: Using a large excess of the alkane (pentane) can favor monosubstitution by increasing the probability that a halogen radical collides with a pentane molecule rather than a monohalogenated product. wikipedia.org Conversely, a high concentration of the halogenating agent(s) increases the likelihood of polyhalogenation, resulting in di-, tri-, and poly-substituted products, further complicating the product mixture. ncert.nic.in
Temperature: Higher temperatures generally decrease the selectivity of radical reactions. While necessary for thermal initiation, excessive heat can make the already unselective chlorination process even more random.
Solvent: Radical halogenations are often performed in non-polar solvents or in the gas phase. The choice of solvent can influence the reaction, but the primary drivers of the product distribution remain the statistical probability of hydrogen abstraction and the inherent stability of the radical intermediates. masterorganicchemistry.com
| Reaction Condition | Effect on Monohalogenation Yield | Effect on Selectivity | Common Side-Products |
| High Halogen Concentration | Decreases | Decreases | Polyhalogenated alkanes (e.g., dichloropentane, dibromopentane) |
| High Alkane Concentration | Increases | No significant change | Isomeric monohalides |
| High Temperature | Variable | Decreases | Isomeric monohalides, polyhalogenated alkanes, elimination products |
| UV Light Exposure | Increases rate | No significant change | Isomeric monohalides, polyhalogenated alkanes |
This interactive table summarizes how different reaction parameters can affect the outcome of the radical halogenation of pentane.
Radical Halogenation Pathways
Indirect Synthetic Routes and Precursor Transformations
Given the significant selectivity challenges of direct radical halogenation, indirect multi-step methods starting from functionalized pentane derivatives are generally preferred for the synthesis of a specific isomer like this compound.
A common strategy for the controlled synthesis of vicinal dihalides involves the halogenation of an alkene. ncert.nic.innih.gov Therefore, a logical multi-step route to this compound would involve the formation and subsequent functionalization of a pentene intermediate. A plausible pathway can be designed starting from 2-pentanol. bartleby.com
Step 1: Dehydration of 2-Pentanol to Pentenes The first step is the acid-catalyzed dehydration of 2-pentanol. This elimination reaction typically yields a mixture of alkene isomers, primarily pent-1-ene and pent-2-ene, with the more substituted pent-2-ene often being the major product according to Zaitsev's rule.
Reagents and Conditions: Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heat.
Intermediate Products: Pent-1-ene and Pent-2-ene.
Step 2: Isolation of Pent-1-ene For the synthesis of the target this compound, the pent-1-ene intermediate is required. The mixture of alkenes from the dehydration step must be separated, typically by fractional distillation, based on their different boiling points (Pent-1-ene: ~30°C; Pent-2-ene: ~36-37°C).
Step 3: Vicinal Halogenation of Pent-1-ene The final step is the addition of bromine and chlorine across the double bond of pent-1-ene. This is an electrophilic addition reaction. youtube.com To generate the desired this compound, a source of electrophilic bromine and nucleophilic chloride (or vice versa) is needed. The regiochemistry is governed by the formation of a cyclic halonium ion intermediate. nih.govyoutube.com Attack of the halide nucleophile on the intermediate leads to the vicinal dihalide.
Reagents and Conditions: The reaction can be carried out using various reagent systems, such as reacting the alkene with N-chlorosuccinimide (NCS) in the presence of an alkali metal bromide (e.g., LiBr) or by using a pre-formed bromine chloride (BrCl) reagent. researchgate.net This approach provides the two different halogen atoms in a controlled, stepwise addition to the double bond, yielding the target this compound.
This multi-step conversion from a pentane derivative (2-pentanol) allows for precise control over the placement of the halogen atoms, overcoming the regioselectivity issues inherent in the direct radical halogenation of pentane.
Stereochemical Control and Diastereoselectivity in Synthesis
The synthesis of this compound, a vicinal dihaloalkane, presents a significant challenge in controlling its stereochemistry. The molecule contains two adjacent chiral centers (at carbons 1 and 2), meaning it can exist as a set of four stereoisomers (two pairs of enantiomers). The stereochemical outcome of the synthesis is highly dependent on the mechanism of the reaction and the geometry of the starting alkene.
The most common synthetic route involves the electrophilic addition of a bromine cation (Br+) equivalent and a chloride anion (Cl-) nucleophile across a carbon-carbon double bond. This is typically achieved by reacting an isomer of pentene with a source of electrophilic bromine, such as N-bromosuccinimide (NBS) or bromine (Br2), in the presence of a chloride salt or a chlorinated solvent. libretexts.orglibretexts.org
The stereoselectivity of this reaction is governed by the formation of a cyclic bromonium ion intermediate. pressbooks.pubmasterorganicchemistry.com When the electrophilic bromine atom approaches the electron-rich π-bond of the alkene, it forms a three-membered ring with the two carbon atoms of the former double bond. libretexts.orgchemguide.net This intermediate is crucial because it shields one face of the molecule. The subsequent nucleophilic attack by the chloride ion must occur from the opposite face, leading to a net anti-addition of the bromine and chlorine atoms across the double bond. pressbooks.publibretexts.orgleah4sci.com
This anti-addition mechanism dictates the diastereoselectivity of the synthesis. The specific diastereomers formed depend on the configuration (E or Z) of the starting alkene.
Addition to (Z)-pent-2-ene: Anti-addition of bromine and chlorine to the cis alkene results in the formation of a racemic mixture of the (2R,3S) and (2S,3R) enantiomers (a threo pair).
Addition to (E)-pent-2-ene: Anti-addition to the trans alkene produces a racemic mixture of the (2R,3R) and (2S,3S) enantiomers (an erythro pair).
Because the nucleophilic attack can occur at either carbon of the bromonium ion with equal probability (in a symmetrical case), a racemic mixture is typically obtained. chemistrysteps.com However, the relationship between the products is diastereomeric depending on the starting alkene geometry, demonstrating a high degree of stereochemical control.
Table 1: Stereochemical Outcomes of BrCl Addition to Pent-2-ene Isomers
| Starting Alkene | Mechanism | Stereochemical Result | Products |
|---|---|---|---|
| (Z)-pent-2-ene (cis) | Anti-addition via cyclic bromonium ion | Stereospecific | Racemic mixture of threo enantiomers |
| (E)-pent-2-ene (trans) | Anti-addition via cyclic bromonium ion | Stereospecific | Racemic mixture of erythro enantiomers |
Analogy to Related Dihaloalkane Synthesis Strategies
The synthetic strategy for this compound is a classic example of mixed halogenation and is analogous to several other important methods for preparing vicinal dihaloalkanes. The underlying principle of electrophilic addition via a cyclic halonium ion intermediate is a common theme. pressbooks.pubmasterorganicchemistry.com
A direct parallel is the halogenation of alkenes , where an alkene reacts with a halogen like bromine (Br₂) or chlorine (Cl₂) to yield a 1,2-dihalide. pressbooks.pub For example, the reaction of propene with bromine yields 1,2-dibromopropane. chemguide.co.uk This reaction also proceeds through a cyclic bromonium ion, resulting in the stereospecific anti-addition of the two bromine atoms. libretexts.orgchemguide.net
Another closely related synthesis is halohydrin formation , where an alkene is treated with a halogen (Br₂ or Cl₂) in a nucleophilic solvent like water. libretexts.orglibretexts.org In this case, water acts as the nucleophile, attacking the bromonium ion intermediate. leah4sci.com This results in the anti-addition of a halogen and a hydroxyl (-OH) group. The regioselectivity generally follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. leah4sci.comstackexchange.com The synthesis of this compound can be seen as a variation of this, where chloride ions are the dominant nucleophile instead of water.
Furthermore, the reverse of dihaloalkane synthesis, dehydrohalogenation , highlights their synthetic utility. Vicinal dihalides can undergo a double elimination reaction when treated with a strong base, such as sodium amide (NaNH₂), to form alkynes. libretexts.orglibretexts.org This two-step process of halogenating an alkene to a dihalide, followed by elimination, provides a reliable method for converting a double bond into a triple bond. libretexts.orglibretexts.org This demonstrates the broader context of dihaloalkane chemistry, where compounds like this compound are not only synthetic targets but also valuable intermediates.
Purification and Isolation Techniques for Synthetic Batches
Following the synthesis of this compound, the crude reaction mixture typically contains the desired product along with unreacted starting materials, isomers, and other byproducts. Effective purification is essential to isolate the compound with high purity. The primary methods employed are distillation and chromatography. quora.com
Distillation Methodologies for Purity Enhancement
Distillation is a powerful technique for purifying liquids based on differences in their boiling points. quora.com For a compound like this compound, which has an estimated boiling point of around 150-160°C at atmospheric pressure, distillation is a primary choice for purification.
Fractional distillation is an enhanced version of simple distillation used to separate liquids with close boiling points. quora.comembibe.com This technique is particularly useful for separating this compound from other isomeric byproducts (e.g., 1-bromo-3-chloropentane, 2-bromo-3-chloropentane) or from residual starting materials like chloropentane, which may have formed during the reaction. The process involves a fractionating column placed between the distillation flask and the condenser. The column is packed with materials like glass beads or rings, providing a large surface area for repeated vaporization and condensation cycles. As the vapor mixture rises through the column, it gradually becomes enriched in the more volatile component (the one with the lower boiling point). By carefully controlling the temperature at the top of the column, components can be separated and collected as distinct fractions. unacademy.com
Many organic compounds, particularly haloalkanes, can decompose at the high temperatures required for distillation at atmospheric pressure. rochester.edu Undesirable side reactions, such as elimination to form alkenes, can occur. To circumvent this, reduced pressure distillation (or vacuum distillation) is employed. wikipedia.orgunacademy.com
The principle behind this technique is that the boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the pressure inside the distillation apparatus using a vacuum pump, the boiling point of the liquid is significantly lowered. rochester.edupharmaguideline.comyoutube.com This allows this compound to be distilled at a much lower temperature, minimizing the risk of thermal decomposition and improving the yield and purity of the final product. wikipedia.org
Table 2: Comparison of Distillation Techniques for this compound
| Technique | Principle | Advantage for this compound | Primary Application |
|---|---|---|---|
| Fractional Distillation | Separation based on small differences in boiling points through repeated vaporization-condensation cycles. quora.com | Effective for separating isomeric impurities and unreacted starting materials. | Purity enhancement when volatile impurities are present. |
| Reduced Pressure Distillation | Lowering the boiling point by reducing the system pressure. rochester.eduwikipedia.org | Prevents thermal decomposition at high temperatures, preserving the integrity of the molecule. unacademy.com | Purification of high-boiling or thermally sensitive compounds. |
Chromatographic Purification Strategies (e.g., Column Chromatography)
When distillation is insufficient to separate compounds with very similar boiling points or to remove non-volatile impurities, chromatographic techniques are used. quora.comColumn chromatography is a versatile and widely used method for the purification of organic compounds in a laboratory setting. youtube.comlibretexts.org
This technique relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. youtube.com For the purification of this compound, a glass column is typically packed with a polar stationary phase, most commonly silica (B1680970) gel. The crude product mixture is loaded onto the top of the column. A non-polar mobile phase (eluent), such as a mixture of hexanes and ethyl acetate, is then passed through the column.
The separation occurs because different compounds travel down the column at different rates based on their polarity. Less polar compounds have a weaker affinity for the polar silica gel and are carried along more quickly by the non-polar eluent, thus eluting from the column first. More polar impurities interact more strongly with the stationary phase and move down the column more slowly. By collecting the eluent in a series of fractions and analyzing them (for example, by thin-layer chromatography), the fractions containing the pure this compound can be identified and combined. chemicalbook.com For separating diastereomers of dihaloalkanes, gas chromatography can also be a highly effective analytical and preparative technique. oup.com
Advanced Purity Assessment and Contradiction Resolution in Characterization
The comprehensive characterization of this compound is crucial for its application in further chemical syntheses, as impurities or isomeric ambiguities can lead to undesired side reactions and products. While standard analytical techniques provide a foundational understanding of its structure and purity, advanced methodologies are often required to address subtle complexities and resolve contradictions that may arise during routine analysis.
A primary challenge in the characterization of this compound lies in the potential for co-eluting isomers and the presence of diastereomers, which may not be readily distinguishable by standard gas chromatography-mass spectrometry (GC-MS) or one-dimensional nuclear magnetic resonance (NMR) spectroscopy. Contradictions between these techniques, such as a pure profile on GC-MS but ambiguous signals in NMR, necessitate a more sophisticated analytical approach.
Detailed Research Findings
Advanced purity assessment and the resolution of characterization contradictions for this compound involve a multi-faceted strategy that leverages higher-resolution instrumentation and complementary analytical techniques.
High-Resolution Gas Chromatography (HRGC): The use of capillary columns with high theoretical plates in GC can often resolve isomeric impurities that co-elute on standard columns. By optimizing the temperature ramp and carrier gas flow rate, it is possible to separate structurally similar compounds, such as positional isomers (e.g., 1-bromo-3-chloropentane) from the target this compound.
Advanced NMR Techniques: When standard ¹H and ¹³C NMR spectra are insufficient to confirm stereochemical purity or resolve overlapping signals, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): Helps to establish proton-proton coupling networks, confirming the connectivity of the pentane backbone.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the definitive assignment of ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): Provides information about longer-range couplings (2-3 bonds), which can be crucial in distinguishing between isomers where direct connectivity is similar.
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons, which is particularly useful in determining the relative stereochemistry of the diastereomers of this compound.
High-Resolution Mass Spectrometry (HRMS): In cases where GC-MS data is ambiguous, HRMS can provide the exact mass of the molecular ion and its fragments with high precision. This allows for the determination of the elemental composition, confirming the presence of one bromine and one chlorine atom and helping to differentiate from impurities that may have a similar nominal mass. docbrown.info The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as a distinctive signature for fragments containing these halogens. docbrown.info
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide complementary information about the molecular structure. ksu.edu.sa The C-Br and C-Cl stretching frequencies are sensitive to the local chemical environment and can help to confirm the presence of both halogens and potentially distinguish between conformational isomers. ksu.edu.saresearchgate.net
Contradiction Resolution in Practice:
A hypothetical scenario illustrating contradiction resolution could involve a batch of synthesized this compound that appears as a single peak by standard GC-MS, suggesting high purity. However, the ¹H NMR spectrum might show broadened signals for the protons on the carbons bearing the halogens. This discrepancy could arise from the presence of unresolved diastereomers.
To resolve this, the following steps would be taken:
Chiral GC Analysis: Employing a chiral stationary phase in the gas chromatograph could separate the enantiomers of each diastereomer, revealing the true isomeric composition.
Advanced NMR: A NOESY experiment could be performed to identify spatial proximities between protons, which would differ for the diastereomers, allowing for their identification and quantification.
Computational Modeling: Quantum chemical calculations can be used to predict the NMR chemical shifts and coupling constants for the different possible diastereomers. Comparison of these theoretical data with the experimental spectra can provide strong evidence for the correct structural assignment.
By integrating these advanced techniques, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its suitability for subsequent synthetic applications.
Data Tables
| Technique | Parameter | Expected Observation/Value | Purpose |
|---|---|---|---|
| Advanced NMR | ¹H-¹H COSY | Cross-peaks indicating coupling between adjacent protons in the pentane chain. | Confirming structural connectivity. |
| ¹H-¹³C HSQC | Correlation of protons with their directly attached carbons. | Unambiguous assignment of carbon signals. | |
| High-Resolution Mass Spectrometry | Exact Mass (M+) | Calculated for C₅H₁₀⁷⁹Br³⁵Cl: 183.9654; Observed should be within 5 ppm. | Confirmation of elemental composition. |
| Isotopic Pattern | Characteristic pattern for one Br and one Cl atom. docbrown.info | Identification of halogen-containing fragments. | |
| Chiral Gas Chromatography | Separation of Enantiomers | Two sets of peaks corresponding to the two pairs of enantiomers. | Determination of diastereomeric and enantiomeric purity. |
| Potential Impurity | Identification Method | Distinguishing Feature |
|---|---|---|
| 1,2-Dibromopentane | GC-MS, HRMS | Different molecular weight and isotopic pattern (two Br atoms). |
| 1,2-Dichloropentane | Different molecular weight and isotopic pattern (two Cl atoms). | |
| Positional Isomers (e.g., 1-Bromo-3-chloropentane) | HRGC, 2D NMR | Different retention time and distinct NMR coupling patterns. |
| Pentenes (from elimination) | GC-MS, ¹H NMR | Lower boiling point, presence of olefinic protons in NMR. |
Reactivity and Mechanistic Investigations of 1 Bromo 2 Chloropentane
Nucleophilic Substitution Reactions
1-Bromo-2-chloropentane presents a notable case study in the field of mechanistic organic chemistry due to its structure, which features two distinct electrophilic centers at adjacent carbon atoms. The carbon at position 1 (C1) is bonded to a bromine atom, while the carbon at position 2 (C2) is bonded to a chlorine atom. This arrangement allows for a detailed investigation into the competitive nature of nucleophilic substitution reactions. The differential reactivity of the two halogen atoms, with bromine generally being a better leaving group than chlorine, adds another layer of complexity to its reaction profile.
The reaction pathways for nucleophilic substitution in this compound are dictated by the structural nature of its two electrophilic centers. pressbooks.pub The C1 carbon is a primary (1°) center, while the C2 carbon is a secondary (2°) center. This structural difference is a critical factor in determining the operative mechanism. pressbooks.pub
At the C1 Position (Primary Center): Primary substrates are strongly predisposed to the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is because the alternative SN1 (Substitution Nucleophilic Unimolecular) pathway would require the formation of a highly unstable primary carbocation, which is energetically unfavorable. pressbooks.publibretexts.org The SN2 pathway, which involves a single concerted step where the nucleophile attacks as the leaving group departs, is therefore dominant at the C1 position. pressbooks.pub
At the C2 Position (Secondary Center): Secondary substrates like the C2 center represent a more complex scenario, as they can potentially undergo reactions via both SN1 and SN2 pathways. libretexts.org The choice between these competing mechanisms at C2 is not as clear-cut as for the primary C1 center and is heavily influenced by reaction conditions such as the nature of the solvent and the nucleophile. libretexts.org
The presence of these two centers creates a competitive environment where a nucleophile can attack either C1 via an SN2 mechanism or C2 via either an SN1 or SN2 mechanism. The ultimate regioselectivity of the reaction is a product of this competition.
The polarity of the solvent plays a pivotal role in directing the regioselectivity and influencing the rates of nucleophilic substitution reactions on this compound. Solvents can stabilize or destabilize the intermediates and transition states of SN1 and SN2 pathways to different extents, thereby favoring one pathway over the other.
In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), the SN2 pathway is generally favored. These solvents are capable of solvating cations but are less effective at solvating anions (the nucleophiles). This leaves the nucleophile relatively "naked" and highly reactive, which promotes the bimolecular kinetics of the SN2 reaction. For this compound, the use of a polar aprotic solvent leads to a preference for nucleophilic attack at the C1 position. This regioselectivity is driven by the reduced steric hindrance at the primary C1 center, making it a more accessible target for the backside attack characteristic of the SN2 mechanism.
Conversely, polar protic solvents, such as ethanol, are known to promote SN1 reactions. These solvents excel at stabilizing the charged intermediates of the SN1 pathway. They can stabilize the carbocation intermediate and the leaving group anion through strong ion-dipole interactions and hydrogen bonding. This stabilization lowers the activation energy for the formation of the carbocation, which is the rate-determining step of the SN1 mechanism. In the case of this compound, polar protic solvents favor substitution at the C2 position. The formation of a secondary carbocation at C2 is significantly more favorable than the formation of a primary carbocation at C1, thus promoting the SN1 pathway at the secondary center. libretexts.org
The table below summarizes the expected major substitution pathway and regioselectivity for this compound in different solvent types.
| Solvent Type | Example Solvent | Favored Pathway | Primary Site of Attack | Rationale |
|---|---|---|---|---|
| Polar Aprotic | DMSO | SN2 | C1 | Enhances nucleophile reactivity; reaction favors the sterically less hindered primary center. |
| Polar Protic | Ethanol | SN1 | C2 | Stabilizes carbocation intermediate; reaction favors the formation of the more stable secondary carbocation. |
To quantitatively understand the competition between the substitution pathways at C1 and C2, kinetic studies can be performed across a range of temperatures. By measuring the rate constants for the formation of different products at temperatures, for instance between 0°C and 60°C, it is possible to determine the activation energy (Ea) for each reaction pathway using the Arrhenius equation. A lower activation energy corresponds to a faster reaction rate. Such studies would provide quantitative data on how solvent and temperature influence the reaction, confirming the mechanistic preferences described.
The following hypothetical data illustrates the expected results from such a kinetic study.
| Solvent | Reaction Site | Temperature (°C) | Rate Constant, k (s⁻¹) | Calculated Activation Energy, Ea (kJ/mol) |
|---|---|---|---|---|
| DMSO (Aprotic) | C1 (SN2) | 25 | 2.5 x 10⁻⁴ | 75 |
| 50 | 1.8 x 10⁻³ | |||
| Ethanol (Protic) | C2 (SN1) | 25 | 1.1 x 10⁻⁵ | 95 |
| 50 | 1.5 x 10⁻⁴ |
Note: The data presented in this table is illustrative and intended to demonstrate the principles of kinetic analysis for this system.
Both steric and electronic factors intrinsically influence the reactivity of the C1 and C2 electrophilic centers.
Steric Effects: Steric hindrance refers to the spatial arrangement of atoms around a reaction center that may impede the approach of a nucleophile. The primary carbon at C1 is significantly less sterically hindered than the secondary carbon at C2. This makes the C1 position a much more accessible target for the backside attack required in an SN2 reaction. The bulkier environment at C2, with two adjacent carbon chains, disfavors the SN2 pathway.
Electronic Effects: The chlorine atom at the C2 position is an electron-withdrawing group. Through an inductive effect, it pulls electron density away from the adjacent C1 carbon. This withdrawal of electrons increases the partial positive charge (electrophilicity) on C1, making it a more attractive site for attack by a nucleophile. This electronic effect further enhances the propensity for the C1 position to undergo SN2 reactions.
Steric and Electronic Effects on Electrophilic Centers
Role of Pentane (B18724) Backbone Steric Hindrance
Steric hindrance, originating from the spatial arrangement of atoms, significantly influences the reaction pathways of this compound. The pentane backbone, while not excessively bulky, imposes conformational constraints that affect the accessibility of the two electrophilic carbon centers (C1, bonded to bromine, and C2, bonded to chlorine).
In nucleophilic substitution reactions, particularly those following an SN2 mechanism, the approach of the nucleophile is highly sensitive to steric bulk. The C1 position, being a primary carbon, is generally less sterically hindered than the secondary C2 position. shaalaa.comdoubtnut.com This difference is a critical factor in determining regioselectivity. For instance, in reactions involving sterically demanding nucleophiles or catalysts, the less encumbered C1-Br bond is more likely to be the site of attack. The flexible nature of the pentane chain allows for various conformations (e.g., anti, gauche), and the population of these conformers can influence the average steric environment around each reactive site.
Research Findings on Steric Influence in Substitution Reactions:
| Carbon Center | Type | Typical Steric Accessibility | Favored Mechanism (less hindered) |
| C1 (-CH₂Br) | Primary | Higher | SN2 |
| C2 (-CHCl-) | Secondary | Lower | SN1 (if carbocation is stable) |
This table illustrates the general principles of steric accessibility for the reactive centers in this compound.
Impact of Electron-Withdrawing Halogen Substituents
The electronic properties of the halogen substituents exert a profound influence on the molecule's reactivity. Both chlorine and bromine are highly electronegative atoms that pull electron density away from the carbon atoms to which they are attached through the inductive effect (-I effect). youtube.comlearncbse.in
The chlorine atom at the C2 position acts as a potent electron-withdrawing group, which has a significant electronic impact on the adjacent C1-Br bond. This inductive withdrawal increases the partial positive charge (electrophilicity) on the C1 carbon, making it more susceptible to nucleophilic attack. This electronic activation can enhance the rates of reactions occurring at the C1 position, such as in certain cross-coupling reactions. While halogens can also donate electron density via resonance, the inductive effect is dominant in saturated systems like haloalkanes. youtube.comlearncbse.in The differential leaving group ability (Br > Cl) is a separate but related factor that, combined with these electronic effects, dictates which bond breaks preferentially.
Cross-Coupling Reactions and Catalytic Transformations
This compound is a substrate of interest for metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing new chemical bonds. The differential reactivity of the C-Br and C-Cl bonds is key to achieving selective transformations.
Application in Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful method for forming C-C bonds. wikipedia.org this compound can serve as the organohalide partner in such reactions. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, selective activation and coupling at the C1 position are feasible.
The general scheme involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org The electron-withdrawing nature of the adjacent chlorine atom can increase the electrophilicity at C1, which has been noted to enhance yields in Suzuki-Miyaura couplings. This allows for the synthesis of more complex molecules where the chlorine atom at C2 remains intact for potential subsequent functionalization.
Role of Metal Catalysts and Ligand Design in Selectivity
The choice of metal catalyst and, crucially, the design of the ligands coordinated to the metal center are paramount in controlling the selectivity and efficiency of cross-coupling reactions. ecampus.comethernet.edu.et For a substrate like this compound, the catalyst must selectively activate the C-Br bond over the C-Cl bond. Palladium complexes are commonly used for this purpose. dntb.gov.ua
Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the steric and electronic properties of the metal center. ethernet.edu.et
Steric Properties: Bulky ligands can influence which reactive site on the substrate can effectively approach the metal center for oxidative addition. Interestingly, in certain contexts with sterically crowded catalysts like Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄), nucleophilic attack may be favored at the C2 position, deviating from the typical C1 reactivity.
Electronic Properties: Electron-rich ligands can increase the electron density on the metal, promoting the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Hypothetical Data on Ligand Effects on Selectivity:
| Catalyst System | Ligand Steric Bulk | C1-Coupled Product (%) | C2-Coupled Product (%) |
| Pd(OAc)₂ + Ligand A | Low | 95 | 5 |
| Pd(OAc)₂ + Ligand B | Medium | 80 | 20 |
| Pd(PPh₃)₄ | High | 60 | 40 |
This interactive table presents hypothetical data illustrating how ligand steric bulk could influence the regioselectivity of a cross-coupling reaction with this compound.
Kinetic Isotope Effects (KIEs) in C-Br Bond Activation
Kinetic Isotope Effects (KIEs) are a powerful mechanistic tool used to determine whether a particular bond is broken in the rate-determining step of a reaction. libretexts.orgprinceton.edu This is achieved by comparing the reaction rates of a substrate with its isotopically substituted analogue (e.g., replacing hydrogen with deuterium). libretexts.org
In the context of this compound, studying the KIEs associated with C-Br bond activation can provide insight into the mechanism of oxidative addition. For example, one could synthesize deuterated analogues of the substrate and measure the reaction rates. A primary KIE (kH/kD > 1) observed upon deuteration at C1 would suggest that a C-H bond at that position is involved in the rate-determining step, perhaps through an agostic interaction or a concerted mechanism. A secondary KIE (kH/kD ≠ 1) might indicate a change in hybridization at C1 in the transition state. libretexts.org
Illustrative KIE Measurement in C-Br Activation:
| Substrate | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| This compound | 2.4 x 10⁻⁴ | 1.05 |
| 1-Bromo-1-deuterio-2-chloropentane | 2.28 x 10⁻⁴ |
This table provides hypothetical rate data for a reaction involving C-Br bond activation. The small secondary KIE of 1.05 suggests a change in the vibrational environment of the C-D bond in the transition state, consistent with a change in hybridization during oxidative addition.
Organometallic Reactions and Challenges
The synthesis of organometallic reagents from this compound, such as Grignard or organolithium reagents, presents significant challenges due to the presence of two reactive halogen atoms.
A primary challenge is the lack of selectivity during metal insertion. For instance, in the formation of a Grignard reagent, magnesium metal can insert into either the C-Br bond or the C-Cl bond. This leads to the formation of a mixture of two different organometallic intermediates: 1-magnesiobromo-2-chloropentane and 1-bromo-2-magnesiochloropentane. This phenomenon, sometimes referred to as "halogen scrambling," results in a mixture of products upon reaction with an electrophile, severely limiting the synthetic utility of the process.
Furthermore, these organometallic intermediates can be unstable and prone to side reactions. Premature quenching by trace amounts of moisture can lead to the formation of alkanes, while intramolecular reactions or eliminations can also occur, further complicating the product mixture.
Grignard Reagent Formation from this compound
The formation of a Grignard reagent from an organic halide involves the insertion of magnesium metal into a carbon-halogen bond, a reaction conducted under strictly anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgmnstate.edu In the case of this compound, two different carbon-halogen bonds are present: a carbon-bromine bond at position 1 and a carbon-chlorine bond at position 2.
The formation of the Grignard reagent exhibits high selectivity, with the magnesium atom preferentially inserting into the carbon-bromine bond. This selectivity is governed by the difference in bond dissociation energies between the C-Br and C-Cl bonds. The C-Br bond is weaker than the C-Cl bond, and therefore has a lower activation energy for the reaction with magnesium. stackexchange.com The general reactivity trend for halogens in Grignard formation is I > Br > Cl > F. libretexts.orgstackexchange.com
The reaction proceeds via a radical mechanism on the surface of the magnesium metal. utexas.edualfredstate.edu An electron is transferred from the magnesium to the antibonding orbital of the C-Br bond, leading to its cleavage and the formation of an alkyl radical and a magnesium bromide radical cation. These species then combine to form the final Grignard reagent, (2-chloropentyl)magnesium bromide.
The resulting organometallic compound features a polar covalent C-Mg bond, which inverts the polarity of the carbon atom it is attached to. libretexts.orgutexas.edu This carbon becomes strongly nucleophilic and basic, a key feature of Grignard reagents. libretexts.org
Mechanistic Insights into Unexpected Byproduct Formation
The preparation of Grignard reagents from dihaloalkanes can be complicated by the formation of unexpected byproducts. For vicinal dihalides like this compound, the primary side reaction is often elimination, although other phenomena can also occur.
While the formation of the Grignard reagent is selective for the C-Br bond, the possibility of "halogen scrambling" exists. This phenomenon involves the formation of a mixture of Grignard reagents, where magnesium has inserted into either the C-Br or the C-Cl bond. Although the C-Cl bond is less reactive, under certain conditions, a minor amount of the isomeric Grignard reagent, (1-bromo-pentan-2-yl)magnesium chloride, could be formed.
Furthermore, a more significant complication with vicinal dihalides is the propensity to undergo elimination. stackexchange.comechemi.com If the Grignard reagent forms successfully at the C-1 position, the resulting carbanionic character at this carbon can induce an intramolecular E2-like elimination, where the chlorine atom at the adjacent C-2 position acts as a leaving group. This process results in the formation of an alkene (1-pentene) and magnesium bromochloride (MgBrCl), significantly reducing the yield of the desired Grignard reagent. stackexchange.comechemi.com This elimination pathway is often the dominant side reaction for vicinal dihalides. stackexchange.comechemi.com
Grignard reagents are extremely strong bases and will react with any compound that has an acidic proton. libretexts.orgutexas.edu This reactivity leads to quenching side reactions, where the Grignard reagent is destroyed. The most common quenching agent is water, which is why Grignard reactions must be performed under strictly anhydrous conditions. libretexts.orgquora.com The reaction with water protonates the carbanionic carbon, converting the Grignard reagent into an alkane—in this case, 2-chloropentane.
Another significant side reaction is the Wurtz coupling reaction. rsc.orgchemrxiv.org This occurs when the Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form a dimer (R-R) and magnesium halide (MgX₂). rsc.orgchemrxiv.org In this specific case, (2-chloropentyl)magnesium bromide could react with another molecule of this compound.
To minimize these side reactions and maximize the yield of the desired Grignard reagent, several strategies are employed.
| Side Reaction | Byproduct(s) | Mitigation Strategy |
| Elimination | 1-Pentene, MgBrCl | Low reaction temperatures, slow addition of the halide. rsc.org |
| Quenching | 2-Chloropentane | Use of oven-dried glassware, anhydrous solvents (e.g., diethyl ether, THF), and an inert atmosphere (e.g., nitrogen or argon). libretexts.orgquora.com |
| Wurtz Coupling | Dimerized alkanes | Slow, dropwise addition of the alkyl halide to the magnesium suspension, maintaining a low concentration of the halide in the reaction mixture. rsc.orgalfa-chemistry.com Lower reaction temperatures also disfavor this side reaction. rsc.orgalfa-chemistry.com |
Elimination Reactions
This compound, as a substituted haloalkane, can undergo elimination reactions when treated with a base to form alkenes. The presence of two different halogens and non-equivalent β-hydrogens allows for competing reaction pathways.
In a bimolecular (E2) elimination reaction, a base removes a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group, leading to the formation of a double bond. pressbooks.pub For this compound, there are two potential leaving groups (Br⁻ at C-1 and Cl⁻ at C-2) and two sets of β-hydrogens (at C-1 and C-3).
Given that bromide is a better leaving group than chloride, elimination reactions will preferentially involve the C-Br bond. The base will abstract a proton from the adjacent carbon, C-2. However, since there is a chlorine atom on C-2, the primary elimination pathway involves the abstraction of a β-proton and the loss of a halide leaving group. The two sets of β-hydrogens are on C-1 (relative to the chlorine on C-2) and C-3 (relative to the bromine on C-1).
The regioselectivity of the E2 elimination is dictated by the nature of the base used and follows principles outlined by Zaitsev's and Hofmann's rules. chemistrysteps.comlibretexts.orgoregonstate.edu
Zaitsev's Rule: With a small, strong base such as sodium ethoxide (NaOEt) or hydroxide (B78521) (OH⁻), the reaction favors the formation of the more substituted, and thus more thermodynamically stable, alkene. chemistrysteps.comchemistnotes.com For this compound, removal of a proton from C-3 and elimination of the bromide from C-2 would lead to the formation of 1-chloropent-2-ene.
Hofmann's Rule: With a sterically hindered (bulky) base, such as potassium tert-butoxide (KOtBu), the reaction favors the formation of the less substituted, and thus less thermodynamically stable, alkene. chemistrysteps.comoregonstate.edu This is because the bulky base can more easily access the sterically less hindered protons. In this case, abstraction of a proton from C-1 and elimination of the chloride from C-2 would yield 1-bromopent-1-ene.
The competition between these pathways can be summarized as follows:
| Base Type | Favored Rule | Proton Abstraction Site | Primary Alkene Product(s) |
| Small (e.g., NaOEt) | Zaitsev | C-3 | 1-chloropent-2-ene (mixture of E/Z isomers) |
| Bulky (e.g., KOtBu) | Hofmann | C-1 | 1-bromopent-1-ene (mixture of E/Z isomers) |
While bimolecular eliminations are common in solution, unimolecular decomposition can occur in the gas phase at high temperatures. Quantum-chemical studies, often employing Density Functional Theory (DFT), provide valuable insights into the kinetics and mechanisms of these reactions.
This preference is consistent with the weaker C-Br bond compared to the C-Cl bond. The reaction exhibits an induction period and is sensitive to the surface of the reaction vessel, which is characteristic of radical-chain mechanisms. rsc.org For the hydrogen bromide-catalyzed reaction, the rate coefficient was determined, showing an activation energy of approximately 40.8 kcal/mol (170.7 kJ/mol). rsc.org
Theoretical studies on other haloalkanes have calculated activation energies for various decomposition pathways, including C-C and C-X bond fission and HX elimination. For instance, calculations on C5-perfluorinated ketones show C-C bond dissociation energies in the range of 344-350 kJ/mol (approx. 82-84 kcal/mol). researchgate.net Studies on the decomposition of 2-chloropropene (B1346963) and 2-bromopropene (B1265445) also show unimolecular dehydrohalogenation as the key mechanism, with activation energies of approximately 34 kcal/mol and 32 kcal/mol, respectively. researchgate.net
By analogy, the unimolecular decomposition of this compound would be expected to proceed primarily through the elimination of HBr to form 2-chloropent-1-ene or through C-Br bond homolysis to initiate a radical chain reaction. The activation energy for this process would likely be in a similar range to that of related bromoalkanes.
| Compound | Decomposition Pathway | Activation Energy (Ea) | Method/Source |
| 1-Bromo-2-chloroethane (B52838) | HBr-catalyzed elimination | ~40.8 kcal/mol | Experimental rsc.org |
| 2-Chloropropene | HCl elimination | ~34.2 kcal/mol | Experimental researchgate.net |
| 2-Bromopropene | HBr elimination | ~32.8 kcal/mol | Experimental researchgate.net |
| C5-Perfluorinated Ketone | C-C bond fission | ~82-84 kcal/mol | Theoretical (CBS-QB3) researchgate.net |
Comparative Reactivity Studies with Related Halogenated Alkanes
The reactivity of this compound is intrinsically linked to its structure, featuring two different halogen atoms on adjacent carbons. This arrangement allows for a nuanced exploration of nucleophilic substitution reactions when compared to other halogenated pentanes. The following sections dissect the reactivity trends in SN2 and SN1 reactions and consider the influence of its stereochemistry on surface interactions.
Reactivity Trends in SN2 Reactions of Substituted Pentanes
The bimolecular nucleophilic substitution (SN2) reaction is a concerted, single-step mechanism heavily influenced by steric hindrance at the reaction center. wikipedia.org The nucleophile performs a "backside attack" on the electrophilic carbon, requiring sufficient space to approach the anti-bonding orbital of the carbon-leaving group bond. youtube.comlibretexts.org Consequently, the rate of SN2 reactions is highly sensitive to the substitution pattern of the carbon atom bearing the leaving group. masterorganicchemistry.com The general trend for SN2 reactivity in alkyl halides is: methyl > primary (1°) > secondary (2°) >> tertiary (3°). masterorganicchemistry.comlibretexts.org Tertiary substrates are generally considered unreactive toward SN2 reactions due to excessive steric crowding. youtube.com
In the case of this compound, there are two potential sites for SN2 attack:
C1: A primary carbon bonded to bromine.
C2: A secondary carbon bonded to chlorine.
Given the principles of steric hindrance, the primary carbon (C1) is a significantly more favorable site for SN2 attack than the more sterically hindered secondary carbon (C2). Furthermore, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group than chloride. chemguide.co.uksavemyexams.com Therefore, SN2 reactions involving this compound are expected to occur almost exclusively at the C1 position, with the displacement of the bromide ion.
The reactivity of this compound can be compared with other substituted pentanes to illustrate these trends. The presence of a chlorine atom at the C2 position (β-substitution) will slightly decrease the reaction rate at C1 compared to a simpler molecule like 1-bromopentane (B41390) due to a minor increase in steric bulk. However, it will still be substantially more reactive in an SN2 context than a secondary halide like 2-bromopentane.
Table 1: Comparative Relative Reactivity of Substituted Pentanes in SN2 Reactions
| Compound | Classification of Carbon with Leaving Group | Expected Relative SN2 Rate | Rationale |
|---|---|---|---|
| 1-Bromopentane | Primary (1°) | High | Low steric hindrance at the reaction site. |
| This compound | Primary (1°) | Moderately High | Low steric hindrance at C1, but slightly impeded by the adjacent chlorine atom. |
| 2-Bromopentane | Secondary (2°) | Low | Increased steric hindrance compared to a primary carbon, slowing the nucleophile's approach. libretexts.org |
| 2-Bromo-2-methylbutane | Tertiary (3°) | Negligible | Severe steric hindrance prevents backside attack by the nucleophile. libretexts.org |
Stereo-isomerism Control on Surface Reactivity (Drawing analogies from related compounds)
The carbon atom at the C2 position in this compound is a chiral center, meaning the molecule exists as a pair of enantiomers (R- and S-isomers). While enantiomers have identical chemical properties in an achiral environment, their differing spatial arrangements can lead to distinct behaviors when interacting with a chiral environment, such as a catalytic surface or a chiral reagent. nih.gov
Studies on related halogenated alkanes adsorbed on surfaces have demonstrated that stereoisomerism can significantly influence surface reactivity. researchgate.net The specific three-dimensional orientation (stereochemistry) of a molecule can control how it adsorbs onto a surface. This alignment, in turn, dictates the accessibility of reactive sites and the feasibility of bond-forming or bond-breaking steps with the surface.
For example, research on the adsorption of brominated alkanes on silicon surfaces has shown that the alignment of the molecule—whether it is oriented vertically or horizontally relative to the surface—has a profound impact on its reactivity. researchgate.net By analogy, the (R)- and (S)-enantiomers of this compound would present different "footprints" to a surface. One enantiomer might align more favorably for an interaction between, for instance, the C-Br bond and active sites on the surface, while the other enantiomer's alignment might hinder this same interaction. This can lead to stereoselective surface reactions, where one enantiomer reacts at a different rate than the other.
This control of reactivity by stereoisomerism is a key principle in fields such as asymmetric catalysis. The precise geometric arrangement of substituents around the chiral center in this compound could be exploited to control outcomes in surface-catalyzed reactions, assuming an appropriate chiral or ordered surface is used. The interaction is governed by which stereoisomer can achieve a more stable or more reactive adsorbed state, a principle that relies on minimizing steric clashes and maximizing favorable electronic interactions with the surface. nih.gov
Spectroscopic Characterization and Computational Studies of 1 Bromo 2 Chloropentane
Advanced Spectroscopic Techniques for Structural Elucidation
The elucidation of the molecular structure of 1-bromo-2-chloropentane is achieved through the integrated application of several key spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous structural assignment.
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
In the ¹H NMR spectrum of this compound, the protons on the carbon atoms bearing the halogen substituents are shifted downfield due to the electron-withdrawing effects of bromine and chlorine. The protons on the brominated carbon (C1) and the chlorinated carbon (C2) would exhibit complex multiplets due to coupling with adjacent protons. The signals for the remaining alkyl protons would appear further upfield, with their chemical shifts and multiplicities determined by their proximity to the electronegative halogens.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₂Br | Downfield region | Multiplet |
| -CHCl- | Downfield region | Multiplet |
| -CH₂-CH₂-CH₃ | Mid-to-upfield region | Multiplets |
| -CH₃ | Upfield region | Triplet |
The ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five unique carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative bromine and chlorine atoms are significantly deshielded and thus appear at lower field (higher ppm values). Specifically, the carbon atom attached to the bromine (C1) is predicted to have a chemical shift in the range of δ 35–40 ppm, while the carbon bonded to the more electronegative chlorine atom (C2) is expected to resonate further downfield, at approximately δ 45–50 ppm. The remaining carbon atoms of the pentyl chain would appear at higher fields.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₂Br) | ~ 35 – 40 |
| C2 (-CHCl-) | ~ 45 – 50 |
| C3 | Upfield from C1 and C2 |
| C4 | Upfield from C1 and C2 |
| C5 (-CH₃) | Furthest upfield |
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). docbrown.info This results in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺. The most abundant molecular ion peaks are expected at mass-to-charge ratios (m/z) of 184 and 186. Fragmentation patterns would likely involve the loss of the halogen atoms or cleavage of the carbon-carbon bonds, providing further structural information.
Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound
| Ion | m/z (amu) | Expected Relative Abundance |
| [C₅H₁₀⁷⁹Br³⁵Cl]⁺ | ~184 | High |
| [C₅H₁₀⁸¹Br³⁵Cl]⁺ / [C₅H₁₀⁷⁹Br³⁷Cl]⁺ | ~186 | Highest |
| [C₅H₁₀⁸¹Br³⁷Cl]⁺ | ~188 | Moderate |
Elemental analysis provides the percentage composition of elements within a pure sample, which can be compared against the theoretical values calculated from the molecular formula (C₅H₁₀BrCl) to confirm its stoichiometry. This technique is crucial for verifying the empirical formula of a newly synthesized compound.
Table 4: Theoretical Elemental Composition of this compound
| Element | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage Composition (%) |
| Carbon (C) | 12.01 | 60.05 | 32.46 |
| Hydrogen (H) | 1.01 | 10.10 | 5.44 |
| Bromine (Br) | 79.90 | 79.90 | 43.14 |
| Chlorine (Cl) | 35.45 | 35.45 | 19.06 |
| Total | 185.49 | 100.00 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Impurity Profiling and Quantitative Analysis
The identification and quantification of impurities in a sample of this compound are critical for quality control and for understanding potential side reactions during its synthesis. Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for this purpose. It separates volatile impurities from the main compound based on their boiling points and partitioning behavior, and the mass spectrometer provides identification of these separated components. This method can detect and quantify byproducts such as other isomers of bromochloropentane or residual starting materials.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical technique for the separation, identification, and quantification of volatile organic compounds. In the context of this compound, GC-MS is instrumental in assessing the purity of a synthesized batch by detecting and identifying volatile byproducts that may arise from side reactions during its production. researchgate.netscholaris.ca
The synthesis of this compound can lead to the formation of several impurities, including structural isomers, products of elimination reactions, and incompletely halogenated precursors. The gas chromatograph separates these components based on their boiling points and interactions with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted compounds into characteristic ions, generating a unique mass spectrum for each component that acts as a molecular fingerprint. nih.gov
Commonly anticipated byproducts that can be identified using this method include:
Positional Isomers: Such as 2-bromo-1-chloropentane, where the positions of the bromine and chlorine atoms are swapped.
Elimination Products: Halogenoalkanes can undergo dehydrohalogenation to form alkenes, such as various isomers of chloropentene or bromopentene.
Other Dihalogenated Isomers: Isomers like 1-bromo-3-chloropentane or 1,2-dichloropentane could be present depending on the specificity of the halogenation process.
The high selectivity of modern detectors, such as halogen-specific detectors (XSD), can further enhance the analysis of halogenated compounds, providing clean chromatograms even in complex sample matrices. nih.gov
Table 1: Potential Volatile Byproducts in this compound Synthesis and Their Expected Mass Spectral Features
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Mass Spectral Fragments (m/z) |
|---|---|---|---|
| This compound | C5H10BrCl | 185.49 | Characteristic isotopic pattern for Br/Cl; fragments from loss of Br, Cl, and alkyl chains. |
| 2-Bromo-1-chloropentane | C5H10BrCl | 185.49 | Similar isotopic pattern to the target compound, but fragmentation pattern may differ due to structural differences. |
| 1-Pentene | C5H10 | 70.13 | Molecular ion at m/z 70; characteristic alkene fragmentation. |
| 1-Chloropentane | C5H11Cl | 106.59 | Molecular ion with Cl isotopic pattern (M+, M+2); loss of Cl. |
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Residual Metal Catalysts
Many organic syntheses, including certain halogenation and cross-coupling reactions, employ metal catalysts (e.g., Palladium, Platinum, Nickel). researchgate.net These metals, even at trace levels, can be undesirable in the final product. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used for the determination of trace elements. drawellanalytical.com It is the standard method for quantifying residual metal catalysts in pharmaceutical products and other high-purity chemicals. shimadzu-webapp.eu
The methodology involves digesting the organic sample, typically with strong acids in a microwave system, to break down the organic matrix and bring the metals into an aqueous solution. pcdn.co This solution is then introduced into a high-temperature argon plasma (around 6,000-10,000 K). The intense heat excites the atoms of the metal catalysts, causing them to emit light at specific, characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample, allowing for precise quantification. acs.org
Table 2: Typical Metal Catalysts and Their Common ICP-OES Emission Wavelengths
| Metal Catalyst | Symbol | Common Emission Wavelengths (nm) | Typical Detection Limits (µg/L) |
|---|---|---|---|
| Palladium | Pd | 340.458, 363.470 | 1 - 10 |
| Platinum | Pt | 265.945, 214.423 | 5 - 25 |
| Nickel | Ni | 231.604, 221.647 | 1 - 5 |
| Rhodium | Rh | 343.489, 369.236 | 1 - 10 |
| Iron | Fe | 259.940, 238.204 | 0.1 - 2 |
Computational Chemistry Approaches for Understanding Reactivity and Structure
Computational chemistry provides indispensable tools for investigating molecular properties at the atomic level, offering insights that complement experimental findings.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Transition State Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely used to determine the most stable three-dimensional structure of molecules, a process known as geometry optimization. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key structural parameters. researchgate.net This optimization process finds the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is crucial for exploring chemical reaction pathways. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are vital for understanding reaction mechanisms and calculating activation energies, which determine the reaction rate.
Table 3: Hypothetical DFT-Calculated Structural Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C1-Br | ~1.96 Å |
| Bond Length | C2-Cl | ~1.80 Å |
| Bond Length | C1-C2 | ~1.53 Å |
| Bond Angle | Br-C1-C2 | ~111.5° |
| Bond Angle | Cl-C2-C1 | ~110.8° |
| Dihedral Angle | Br-C1-C2-Cl | Variable (depends on conformer) |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While DFT can identify stable structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. oup.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular movements, conformational changes, and interactions with the surrounding environment, such as a solvent. nih.govnih.gov
Quantum-Chemical Kinetic Studies on Reaction Pathways
Quantum-chemical methods are employed to conduct detailed kinetic studies of reaction pathways, providing a quantitative understanding of reaction rates and mechanisms. arxiv.org By calculating the potential energy surface for a given reaction of this compound (e.g., nucleophilic substitution or elimination), the activation energies (Ea) for competing pathways can be determined. nih.gov
For instance, a nucleophile could attack at C1 (displacing bromide) or C2 (displacing chloride). Since bromide is a better leaving group than chloride, substitution at C1 is generally favored. Quantum-chemical calculations can quantify this preference by computing the respective transition state energies. These studies can predict how temperature affects reaction rates by applying principles from transition-state theory and can model tunneling effects, which are important at low temperatures.
Application of Molecular Reactivity Descriptors (e.g., Fukui Functions, Frontier Molecular Orbitals)
To predict the reactivity of a molecule without explicitly modeling a full reaction, chemists use reactivity descriptors derived from its electronic structure. Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a fundamental concept in this area. chemistryviews.orguc.edu It posits that chemical reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org
The HOMO indicates regions of the molecule most likely to donate electrons (nucleophilic sites).
The LUMO indicates regions most susceptible to accepting electrons (electrophilic sites).
Building on this, the Fukui function , f(r), is a descriptor from DFT that quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.org Condensed Fukui functions simplify this by assigning a value to each atom in the molecule, allowing for a straightforward prediction of reactive sites: uiuc.edu
f+ : Indicates susceptibility to nucleophilic attack (where an added electron is most likely to go).
f- : Indicates susceptibility to electrophilic attack (from where an electron is most easily removed).
f0 : Indicates susceptibility to radical attack.
For this compound, the C-Br and C-Cl bonds are polarized, making the carbon atoms electrophilic. FMO and Fukui function analysis would quantify the relative electrophilicity of C1 and C2, predicting where a nucleophile is most likely to attack.
Computational Investigation of SN2 Reactivity
A computational investigation into the SN2 reactivity of this compound would theoretically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathways. Such studies would aim to elucidate the transition state structures, activation energies, and reaction thermodynamics for nucleophilic attack at both the C1 (bearing the bromine) and C2 (bearing the chlorine) positions.
Theoretical Approach to Investigating SN2 Reactivity:
A typical computational workflow for investigating the SN2 reactivity of this compound would involve:
Geometry Optimization: The three-dimensional structures of the reactant (this compound), the nucleophile, the transition states, and the products would be optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms would be employed to locate the transition state structures corresponding to the SN2 reactions at both C1 and C2. The transition state is a critical point on the potential energy surface that represents the highest energy barrier for the reaction.
Frequency Calculations: These calculations are performed to characterize the nature of the optimized structures. A stable molecule (reactant, product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Expected Findings from a Computational Study:
Based on established principles of SN2 reactions, a computational study on this compound would be expected to reveal:
Lower Activation Energy for C-Br Cleavage: The activation energy for the SN2 reaction involving the displacement of the bromide ion from C1 would be significantly lower than that for the displacement of the chloride ion from C2. This would confirm that the C-Br bond is the more reactive site for nucleophilic attack.
Influence of Steric Hindrance: The pentyl chain would introduce steric bulk around the electrophilic centers. Computational analysis could quantify the steric hindrance at both C1 and C2 and its impact on the activation energies.
Solvent Effects: The inclusion of a solvent model in the calculations would be crucial, as the polarity of the solvent can significantly influence the energetics of the SN2 reaction. Polar aprotic solvents are known to accelerate SN2 reactions.
Hypothetical Data Table:
In the absence of published research, the following is a hypothetical data table illustrating the kind of results a computational study might produce for the SN2 reaction of this compound with a generic nucleophile (Nu⁻).
| Reaction Pathway | Leaving Group | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |
| Attack at C1 | Br⁻ | Value 1 | Value 3 |
| Attack at C2 | Cl⁻ | Value 2 | Value 4 |
It is anticipated that Value 1 would be lower than Value 2, indicating a kinetic preference for the displacement of the bromide ion.
While the tools of computational chemistry are well-suited to investigate the SN2 reactivity of this compound, a comprehensive study with detailed research findings and data is currently absent from the scientific literature. Such a study would provide valuable insights into the regioselectivity of nucleophilic substitution in dihalogenated alkanes and further refine our understanding of this fundamental reaction mechanism. Until such research is published, any discussion on the specific computational analysis of this compound's SN2 reactivity remains speculative.
Derivatives, Analogues, and Advanced Applications in Organic Synthesis
Synthesis of Substituted Organic Compounds Utilizing 1-Bromo-2-chloropentane
The presence of two reactive sites on the pentane (B18724) backbone allows this compound to serve as a versatile building block for a range of substituted organic molecules.
This compound is an effective alkylating agent, a role common to many haloalkanes. sinocurechem.com Its utility lies in its ability to introduce a five-carbon chain with a remaining functional handle (the chlorine atom) for subsequent transformations. In the synthesis of heterocyclic and aromatic derivatives, the compound can react with nucleophilic sites on these rings.
Due to the higher reactivity of the C-Br bond, a nucleophile (such as an amine on a heterocycle or a deprotonated phenol) will preferentially displace the bromide ion. This initial substitution reaction forms a new carbon-carbon or carbon-heteroatom bond, attaching the 2-chloropentyl group to the aromatic or heterocyclic core. The less reactive chlorine atom remains intact, providing a site for further synthetic elaboration. This two-stage reactivity is crucial for building more complex molecules in a controlled manner.
Table 1: Comparison of Carbon-Halogen Bond Properties
| Bond | Bond Enthalpy (kJ/mol) | Leaving Group Ability | Reactivity in Nucleophilic Substitution |
| C-Cl | ~339 | Moderate | Lower |
| C-Br | ~285 | Good | Higher |
Note: The interactive table above allows for sorting by column.
The 2-chloropentyl moiety, once attached to a core structure, enables significant diversification of the product. A notable example is the potential synthesis of triazolylphenol derivatives. The synthesis could proceed via the following hypothetical steps:
Alkylation: A phenol (B47542) is first alkylated using this compound under basic conditions, with the phenoxide ion selectively displacing the bromide to form a 1-(2-chloropentyloxy)benzene derivative.
Azide (B81097) Formation: The remaining chlorine atom is then substituted by an azide group (N₃⁻), typically using sodium azide. This converts the chloro-derivative into an azido-derivative.
Cycloaddition: The resulting molecule, now containing an azide functional group, can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," with a terminal alkyne. semanticscholar.org This reaction efficiently and selectively forms a stable 1,2,3-triazole ring, yielding the final triazolylphenol derivative. semanticscholar.orgdntb.gov.ua
This strategy highlights how this compound can be used to link two different molecular fragments (a phenol and an alkyne) via a pentyl spacer, leading to diverse and complex final products.
Stereochemical Aspects in Derivative Synthesis
The structure of this compound includes two adjacent chiral centers at C1 and C2. This gives rise to the possibility of four distinct stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). youtube.com This inherent chirality presents both challenges and opportunities in organic synthesis.
When this compound is used in synthesis, controlling the stereochemical outcome is often crucial, especially in the preparation of biologically active molecules where only one stereoisomer may be effective.
Enantioselective transformations aim to produce a single enantiomer as the major product. This can be achieved by using a chiral catalyst or reagent that differentiates between the enantiomers of a racemic starting material (a kinetic resolution) or that influences the stereochemical course of a reaction to favor one enantiomer.
Diastereoselective transformations occur when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, leading to an unequal amount of diastereomers. The existing chiral centers in this compound can direct the approach of reagents, influencing the stereochemistry of subsequent reactions at or near these centers.
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. wikipedia.orgbccollegeasansol.ac.in This approach leverages the existing stereocenters provided by nature to build complex chiral molecules, avoiding the need for asymmetric synthesis from achiral precursors. wikipedia.orgelsevierpure.com
If an enantiopure form of this compound were accessible (for instance, through the halogenation of a chiral precursor derived from the chiral pool), it could serve as a valuable chiral building block. The defined stereochemistry at C1 and C2 would be incorporated into the final target molecule, preserving the optical activity and ensuring the correct three-dimensional structure. This is particularly important in pharmaceutical synthesis, where the biological activity of a drug is often dependent on its specific stereoisomeric form. bccollegeasansol.ac.in
Advanced Synthetic Methodologies Employing Related Halogenated Precursors
While specific advanced applications for this compound are not widely documented, the broader class of halogenated compounds is central to many modern synthetic methodologies. These methods provide a framework for the potential applications of this and related precursors.
Halogenated organic compounds are key substrates in a multitude of transformations, including oxidation, cyclization, ring-opening reactions, and substitution. nih.govsci-hub.se In recent years, haloalkynes have emerged as particularly versatile building blocks in a variety of synthetic transformations. acs.org
Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, frequently employ organohalides as starting materials. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. A molecule like this compound, with its two distinct halogen atoms, could potentially undergo selective, sequential cross-coupling reactions under different catalytic conditions.
More contemporary methods, such as visible-light-mediated photoredox catalysis, have expanded the toolkit for functionalizing alkyl halides. researchgate.net These mild and efficient reactions can generate alkyl radicals from C-Br or C-Cl bonds, which can then participate in a wide range of bond-forming events, further illustrating the synthetic potential of halogenated precursors in advanced organic chemistry.
Synthesis of Unsymmetrical Thioethers via Thiol Transfer Reactions
Unsymmetrical thioethers are a class of compounds with significant applications in medicinal and materials chemistry. The synthesis of these compounds can be effectively achieved using haloalkane precursors. One established method involves the reaction of a benzyl (B1604629) halide with thiourea (B124793) to form an isothiuronium (B1672626) salt. This intermediate is then hydrolyzed in situ to generate a thiolate, which can subsequently react with a second, different benzyl halide to produce an unsymmetrical thioether. This one-pot procedure is advantageous as it avoids the need to handle foul-smelling thiols. arkat-usa.orgumich.edu
In the context of this compound, its structure allows for selective reactions. The carbon-bromine bond is generally more reactive and susceptible to nucleophilic attack than the carbon-chlorine bond. This reactivity difference can be exploited to selectively introduce a thiol-containing group at the first carbon position. Subsequent reaction at the second carbon would then lead to the desired unsymmetrical thioether. A general scheme for this type of transformation is the reaction of an alkyl halide with a thiol in the presence of a base. arkat-usa.org
Another advanced approach for the synthesis of unsymmetrical diaryl thioethers involves a palladium-catalyzed coupling of two different aryl bromides with a thiol surrogate, such as triisopropylsilanethiol (B126304) (TIPS-SH). This method has demonstrated a broad substrate scope, including heteroaryl bromides. nih.gov While this specific methodology is described for aryl bromides, the principles could be adapted for dihaloalkanes like this compound to create complex thioethers.
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product Type | Reference |
| Benzyl Halide | Second Benzyl Halide | Thiourea, Base | Unsymmetrical Benzyl Thioether | arkat-usa.orgumich.edu |
| Aryl Bromide | Second Aryl Bromide | Triisopropylsilanethiol, Pd(OAc)₂, CyPF-tBu | Unsymmetrical Diaryl Thioether | nih.gov |
| Alkyl Halide | Thiol | Base | Thioether | arkat-usa.org |
Development of 1-Bromo-2-amino-3-butene Derivatives
The synthesis of 1-bromo-2-amino-3-butene derivatives has been reported through a domino bromo-cyclization and elimination pathway. This process begins with homoallylic trichloroacetimidates, which, upon heating with N-bromoacetamide in dimethylformamide (DMF), yield the desired 1-bromo-2-amino-3-butene products in moderate to excellent yields. This particular synthetic route does not utilize this compound as a starting material but highlights a method for obtaining this class of functionalized butene derivatives.
While a direct synthetic route from this compound to 1-bromo-2-amino-3-butene derivatives is not prominently documented, the structure of this compound could theoretically serve as a precursor. Such a transformation would necessitate a sequence of reactions, likely involving elimination to introduce a double bond, followed by allylic amination and potentially further functional group manipulations. However, the aforementioned method starting from homoallylic trichloroacetimidates represents a more direct and documented approach to these specific derivatives.
Use as a Building Block in Complex Molecular Architectures (drawing from general dihaloalkane utility)
Dihaloalkanes are fundamental building blocks in organic synthesis due to the presence of two reactive centers. This dual functionality allows for the construction of a wide array of more complex molecules, including carbocyclic and heterocyclic systems. ncert.nic.in The differential reactivity of the two halogen atoms in a molecule like this compound enhances its synthetic value, allowing for sequential and selective transformations.
Vicinal dihaloalkanes, where the halogens are on adjacent carbons, are particularly useful. They can undergo dehydrohalogenation to furnish alkynes, which are themselves versatile intermediates in organic synthesis. wikipedia.org For instance, the treatment of a vicinal dihalide with a strong base can lead to the formation of a carbon-carbon triple bond. These alkynes can then be used in a variety of coupling reactions, such as the Sonogashira reaction, to build more elaborate molecular frameworks. wikipedia.org
Furthermore, dihaloalkanes are key precursors in the synthesis of heterocyclic compounds. They can react with dinucleophiles to form rings of various sizes. For example, the reaction of dihaloalkanes with S-substituted 1,2,4-triazoles has been shown to yield different regioisomers of bis(triazolyl)alkanes, demonstrating their utility in constructing complex heterocyclic systems. nih.gov The reaction of benzoxepine-4-carboxylates with dihaloalkanes has also been reported to produce a variety of oxygen-containing heterocycles, such as researchgate.netnih.gov-dioxines and researchgate.netnih.gov-dioxepines. researchgate.net The ability to form multiple carbon-carbon and carbon-heteroatom bonds in a controlled manner makes dihaloalkanes invaluable in the synthesis of natural products and medicinally relevant molecules. nih.govopenaccessjournals.com
| Dihaloalkane Reaction Type | Resulting Structure | Application |
| Double Dehydrohalogenation | Alkyne | Intermediate for further coupling reactions |
| Reaction with Dinucleophiles | Heterocyclic compounds | Synthesis of complex molecules, natural products |
| Cyclization Reactions | Carbocyclic and Heterocyclic rings | Core structures of bioactive compounds |
Challenges and Future Research Directions for 1 Bromo 2 Chloropentane
The unique structural characteristics of 1-bromo-2-chloropentane, a vicinal dihaloalkane, present both significant challenges and exciting opportunities in the field of organic chemistry. The presence of two different halogen atoms on adjacent carbons, along with two chiral centers, makes it a molecule of considerable interest for synthetic and mechanistic studies. Future research is poised to address the existing limitations in its synthesis and application while unlocking its full potential.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 1-bromo-2-chloropentane with high purity?
Answer:
The synthesis of this compound typically involves halogenation of pentane derivatives. A recommended approach is the radical halogenation of pentane under controlled conditions. For bromination, use in the presence of a radical initiator (e.g., AIBN) and a chlorinating agent like for simultaneous chlorination. Maintain inert conditions (e.g., atmosphere) to prevent side reactions. Post-synthesis, purify via fractional distillation (boiling point ~150–160°C) and confirm purity using GC-MS (>98%) .
Basic: How should researchers confirm the molecular structure of this compound experimentally?
Answer:
Characterization requires a multi-technique approach:
- NMR Spectroscopy : Compare and NMR peaks with computational predictions (e.g., using ChemDraw or Gaussian). For example, the brominated carbon (C1) shows a downfield shift (~δ 35–40 ppm in ), while the chlorinated carbon (C2) appears at δ 45–50 ppm.
- Mass Spectrometry : Look for molecular ion peaks at m/z 184/186 (Br/Cl isotopic pattern).
- Elemental Analysis : Validate %C, %H, %Br, and %Cl against theoretical values (C: 32.46%, H: 5.44%, Br: 43.14%, Cl: 19.06%) .
Advanced: How do solvent polarity and temperature influence the regioselectivity of nucleophilic substitution reactions involving this compound?
Answer:
The compound’s dual electrophilic centers (Br at C1, Cl at C2) create competing (solvent-driven) and (steric/backside attack) pathways. Polar aprotic solvents (e.g., DMSO) favor at C1 due to reduced steric hindrance. Conversely, polar protic solvents (e.g., ethanol) stabilize carbocation intermediates, promoting at C2. Kinetic studies at varying temperatures (0–60°C) can quantify activation energies for each pathway. Computational modeling (DFT) is recommended to predict transition states .
Advanced: What strategies resolve contradictory NMR and GC-MS data when characterizing synthetic batches?
Answer:
Contradictions often arise from impurities or diastereomers. Use the following workflow:
Repeat Analysis : Ensure consistent sample preparation (e.g., drying over ).
Cross-Validation : Supplement NMR/GC-MS with IR (C-Br stretch ~500–600 cm) and HPLC.
Byproduct Identification : Employ high-resolution MS to detect halogen-exchange products (e.g., 1-chloro-2-bromopentane).
Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation .
Basic: What are critical safety protocols for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Storage : Keep in amber glass bottles under inert gas (e.g., argon) to prevent light-/moisture-induced degradation.
- Disposal : Neutralize with a 1:1 : solution before disposal as halogenated waste .
Advanced: How can computational chemistry predict reaction pathways for this compound in complex syntheses?
Answer:
Density Functional Theory (DFT) simulations (e.g., using Gaussian or ORCA) model transition states and intermediates. For example:
- Calculate bond dissociation energies (BDEs) for C-Br (~70 kcal/mol) vs. C-Cl (~85 kcal/mol) to predict preferential cleavage sites.
- Simulate solvent effects with the Polarizable Continuum Model (PCM).
- Validate with experimental kinetic data (e.g., Arrhenius plots) .
Basic: What purification methods are most effective for isolating this compound from reaction mixtures?
Answer:
- Distillation : Fractional distillation under reduced pressure (e.g., 40–50 mmHg) minimizes thermal decomposition.
- Column Chromatography : Use silica gel with a hexane:ethyl acetate (95:5) eluent for small-scale purification.
- Purity Assessment : Monitor via TLC (Rf ~0.6 in hexane) and confirm with GC-MS retention time (~8–10 min) .
Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Answer:
- Steric Effects : The bulky pentane backbone hinders at C1, favoring C2 for nucleophilic attack in sterically crowded catalysts (e.g., Pd(PPh)).
- Electronic Effects : Electron-withdrawing Cl at C2 increases electrophilicity at C1, enhancing Suzuki-Miyaura coupling yields.
- Kinetic Isotope Effects (KIEs) : Use deuterated analogs to study rate-determining steps in C–Br bond activation .
Basic: What analytical techniques are recommended for quantifying trace impurities in this compound?
Answer:
- GC-MS with Headspace Sampling : Detect volatile byproducts (e.g., 1-chloropentane) at ppm levels.
- ICP-OES : Quantify residual metal catalysts (e.g., Pd) from cross-coupling reactions.
- Karl Fischer Titration : Measure water content (<0.1% w/w) to ensure stability .
Advanced: What mechanistic insights explain unexpected byproduct formation during Grignard reactions with this compound?
Answer:
- Halogen Scrambling : Mg insertion at C1 or C2 generates competing Grignard intermediates (pentyl-Br-Mg or pentyl-Cl-Mg).
- Quenching Side Reactions : Premature protonation (e.g., by moisture) forms alkanes (pentane) or alcohols (2-chloropentanol).
- Mitigation : Pre-dry reagents and use THF as a solvent to stabilize the Grignard intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
